N-methylquinolin-2-amine
Overview
Description
Synthesis Analysis
There are various methods reported in the literature for the synthesis of quinoline derivatives, including N-methylquinolin-2-amine . Classical synthesis protocols such as Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach are well-known for the construction of the principal quinoline scaffold . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .Molecular Structure Analysis
The molecular structure of N-methylquinolin-2-amine consists of a quinoline ring with a methylamine substituent. The InChI string representation of the molecule isInChI=1S/C10H10N2/c1-11-10-7-6-8-4-2-3-5-9(8)12-10/h2-7H,1H3,(H,11,12)
. The Canonical SMILES representation is CNC1=NC2=CC=CC=C2C=C1
. Physical And Chemical Properties Analysis
N-methylquinolin-2-amine has a molecular weight of 158.20 g/mol. It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2. The compound has a rotatable bond count of 1. The exact mass and the monoisotopic mass of the compound are 158.084398327 g/mol. The topological polar surface area is 24.9 Ų, and it has a heavy atom count of 12 .Scientific Research Applications
Pharmaceutical and Medicinal Chemistry
Quinoline and its analogues have versatile applications in the fields of industrial and synthetic organic chemistry . They play a major role in medicinal chemistry . For example, 2-methylquinoline and its derivatives have shown substantial biological activities .
Anticancer Drug Development
Quinoline skeletons are important in anticancer drug improvement. Their derivatives show significant results through different mechanisms: They may inhibit tumor growth by cell cycle arrest, apoptosis, inhibition of angiogenesis, disruption of cell migration and modulation of nuclear receptor responsiveness .
Biological Activities
Heteroannulated quinolones, which are derivatives of quinoline, have a diverse spectrum of biological activities. They can act as antifungal, anti-inflammatory, anti-diabetes, anti-Alzheimer’s disease agents, and have antioxidant and diuretic activities .
Synthesis of Biologically and Pharmaceutically Active Compounds
Quinoline and its analogues have been used in the synthesis of biologically and pharmaceutically active compounds . For instance, 2-methylquinoline and its derivatives have shown substantial biological activities . Various synthesis protocols have been reported for the construction of this scaffold .
Therapeutic Potential
Quinoline derivatives have therapeutic potential and are used in the treatment of various diseases . They exhibit important biological activities, such as antimalarial, antimicrobial, antimycobacterial, antidepressant, anticonvulsant, antiviral, anticancer, antihypertensive, and anti-inflammatory effects . Chemical modification of quinoline is a common approach used in drug discovery, resulting in improved therapeutic effects .
Photovoltaic Applications
Quinoline derivatives, particularly metal complexes, have been used in photovoltaic cells . Their properties, such as absorption spectra and energy levels, make them suitable for applications in photovoltaic cells .
Antimicrobial Agents
Quinoline derivatives exhibit good antimicrobial activity against various Gram-positive and Gram-negative microbial species . The antimicrobial activity of quinoline derivatives depends on the substitution on the heterocyclic pyridine ring rather than the aromatic moiety . They are used extensively in treatment of urinary tract, respiratory, and bone joint infections as well as sexually transmitted diseases, pneumonia, prostatitis, and acute bronchitis .
DNA Synthesis Inhibitors
Quinolines are known to inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to rapid bacterial death .
Synthesis of Bioactive Chalcone Derivatives
Quinoline has been used in the synthesis of bioactive chalcone derivatives anchored with heterocyclic compounds in different classes that have pharmacological activities .
Novel α-Aminophosphonates Synthesis
A series of novel α-aminophosphonates derivatives that incorporated quinoline or quinolone, and coumarylthiazole or 5-phenylthiazol-2-amine moieties were designed and synthesized .
Future Directions
Quinoline derivatives, including N-methylquinolin-2-amine, have shown substantial biological activities and have been used in the synthesis of various pharmaceutical agents . Therefore, future research could focus on exploring the biological activities of N-methylquinolin-2-amine and its potential applications in medicinal chemistry.
properties
IUPAC Name |
N-methylquinolin-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2/c1-11-10-7-6-8-4-2-3-5-9(8)12-10/h2-7H,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POVSMFKXVSNGSU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC2=CC=CC=C2C=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40502139 | |
Record name | N-Methylquinolin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40502139 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-methylquinolin-2-amine | |
CAS RN |
52430-43-0 | |
Record name | N-Methylquinolin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40502139 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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